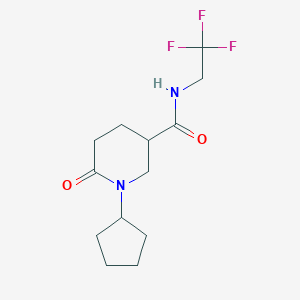![molecular formula C26H23NO2 B6050333 2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B6050333.png)
2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione, also known as BMHMC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of cyclohexanedione derivatives, which are known for their diverse biological and pharmacological activities.
作用机制
The exact mechanism of action of 2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione is not fully understood, but it is thought to involve the inhibition of various cellular pathways involved in cancer cell growth and viral replication. One proposed mechanism is the inhibition of DNA topoisomerase II, an enzyme involved in DNA replication and repair. 2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Additionally, 2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione has been shown to modulate various signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.
实验室实验的优点和局限性
One advantage of using 2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione in lab experiments is its high potency and specificity for certain cellular pathways. Additionally, 2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione has been shown to have low toxicity in normal cells, making it a potentially safer alternative to traditional chemotherapeutic agents. However, one limitation of using 2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione in lab experiments is its relatively complex synthesis process and high cost.
未来方向
There are several potential future directions for research involving 2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione. One area of interest is the development of more efficient and cost-effective synthesis methods for 2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione and other cyclohexanedione derivatives. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione and its potential applications in other areas of scientific research, such as neurodegenerative diseases. Finally, clinical trials are needed to determine the safety and efficacy of 2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione as a potential anticancer or antiviral agent in humans.
合成方法
2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione can be synthesized through a multistep process involving the reaction of 2-aminobiphenyl with 4-methylbenzaldehyde, followed by cyclization with cyclohexane-1,3-dione. The resulting product can be purified through various techniques, such as recrystallization or column chromatography.
科学研究应用
2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its anticancer activity, as it has been shown to inhibit the growth of various cancer cell lines in vitro. Additionally, 2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione has been investigated for its potential as an antiviral agent, as it has been shown to inhibit the replication of certain viruses, such as herpes simplex virus.
属性
IUPAC Name |
3-hydroxy-5-(4-methylphenyl)-2-[(2-phenylphenyl)iminomethyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO2/c1-18-11-13-19(14-12-18)21-15-25(28)23(26(29)16-21)17-27-24-10-6-5-9-22(24)20-7-3-2-4-8-20/h2-14,17,21,28H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFHNEZCBITENG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NC3=CC=CC=C3C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B6050259.png)
![3-{[(1,3-benzodioxol-5-ylcarbonyl)amino]methyl}-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6050267.png)

![3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-propionylcyclohex-2-en-1-one](/img/structure/B6050276.png)
![N-(4-ethoxyphenyl)-N'-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6050287.png)
![1-(3-fluorobenzyl)-5-(1-methyl-1H-imidazol-5-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6050295.png)
![N-ethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B6050299.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-3-fluorobenzamide](/img/structure/B6050300.png)

![4-(4-methoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B6050324.png)
![methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6050329.png)

![3-allyl-2-hydroxybenzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B6050340.png)
![2-[(4-iodobenzoyl)amino]benzamide](/img/structure/B6050345.png)